![molecular formula C18H18F3N5S B502271 {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE](/img/structure/B502271.png)
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE is a complex organic compound characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE typically involves multiple steps, starting with the formation of the tetrazole ring This can be achieved through the cyclization of an azide with a nitrile
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(METHYL)PHENYL]METHYL})AMINE
- {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(CHLORO)PHENYL]METHYL})AMINE
Uniqueness
The presence of the trifluoromethyl group in {3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE distinguishes it from similar compounds, enhancing its stability and reactivity. This unique feature makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Propriétés
Formule moléculaire |
C18H18F3N5S |
|---|---|
Poids moléculaire |
393.4g/mol |
Nom IUPAC |
3-(1-phenyltetrazol-5-yl)sulfanyl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C18H18F3N5S/c19-18(20,21)16-10-5-4-7-14(16)13-22-11-6-12-27-17-23-24-25-26(17)15-8-2-1-3-9-15/h1-5,7-10,22H,6,11-13H2 |
Clé InChI |
RORGLEXNXHEOHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


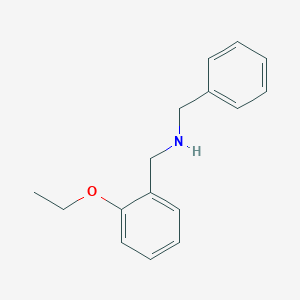
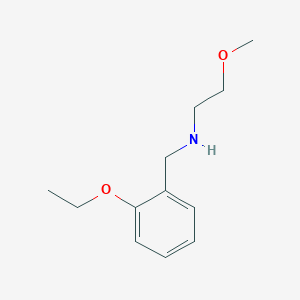
SULFANYL]ETHYL})AMINE](/img/structure/B502191.png)
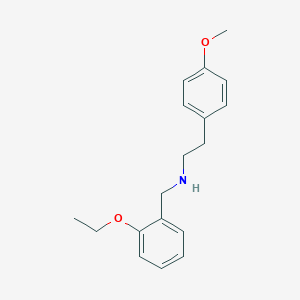
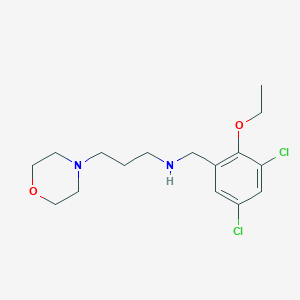
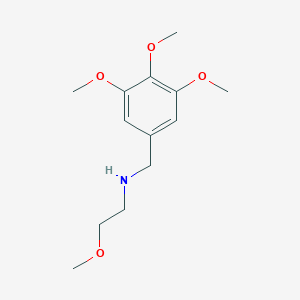
![N-[(3,4,5-trimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B502201.png)
![N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine](/img/structure/B502203.png)
![2-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B502204.png)

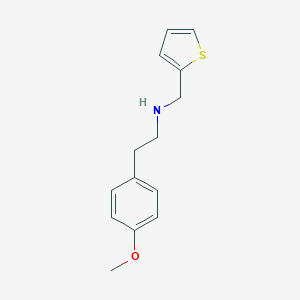
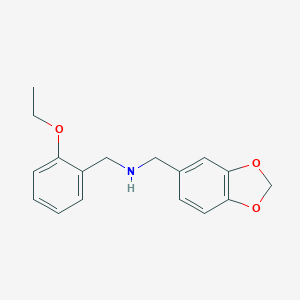
![N-allyl-N-{2-[(2-fluorobenzyl)oxy]benzyl}amine](/img/structure/B502210.png)
![N-tert-butyl-2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}acetamide](/img/structure/B502211.png)
